molecular formula C10H14N2 B12091126 N-(cyclopropylmethyl)-4-methylpyridin-3-amine

N-(cyclopropylmethyl)-4-methylpyridin-3-amine

Cat. No.: B12091126
M. Wt: 162.23 g/mol
InChI Key: VWSZIGYOXYSLKI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methylpyridin-3-amine is a secondary amine characterized by a pyridine ring substituted with a methyl group at the 4-position and a cyclopropylmethylamine moiety at the 3-position. This compound has been cataloged as a high-purity chemical by CymitQuimica, though it is currently listed as discontinued across all available quantities (1g, 5g, etc.) .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-4-5-11-7-10(8)12-6-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

VWSZIGYOXYSLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Cyclopropylmethyl)-N-(hex-1-en-3-yl)-4-methylbenzenesulfonamide (6i)
  • Structure : Contains a cyclopropylmethyl group but differs in the sulfonamide backbone and hex-1-en-3-yl substituent.
  • Synthesis : Prepared via rhodium-catalyzed (3+1+2) cyclocarbonylation, highlighting its use in complex C–C bond activation reactions .
  • Key Distinction : The sulfonamide functional group imparts distinct electronic and steric properties compared to the pyridine-based amine in the target compound.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Features a pyrazole ring fused to a pyridine moiety, with a cyclopropyl group at the 4-position.
  • Synthesis : Synthesized via copper(I) bromide/cesium carbonate-mediated coupling, yielding 17.9% as a yellow solid .
Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine)
  • Structure : A benzene derivative with nitro and trifluoromethyl substituents, along with cyclopropylmethyl and propyl amine groups.
  • Physical Properties : Solid with a melting point of 32.1°C and molecular weight of 347.33 g/mol .
  • Key Distinction : This compound is a pesticide, demonstrating how aromatic nitro groups and trifluoromethyl substitutions expand utility into agrochemical applications, unlike the pyridine-based target compound.

Pharmacological and Functional Comparisons

Sigma-1 Receptor Antagonists
  • Example : 1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)-(2'-oxoethyl)piperidine HBr.
  • Function : Acts as a sigma-1-selective antagonist, inhibiting NMDA-stimulated dopamine release in rat striatal slices at concentrations <100 nM .
  • Key Distinction : The piperidine and fluorophenyl groups in this compound enable precise receptor targeting, whereas the target compound’s simpler structure lacks documented receptor activity.
Imidazo[1,2-a]pyridine Derivatives
  • Example: N-(cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine.
  • Structure: Combines imidazo[1,2-a]pyridine and pyrimidine rings with fluorophenyl and dimethylamino groups.
  • Key Distinction : The extended aromatic system and fluorinated substituents likely enhance bioavailability and target engagement in drug discovery, contrasting with the minimal substitution in the target compound .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(cyclopropylmethyl)-4-methylpyridin-3-amine C₁₀H₁₄N₂ 162.23 Not reported Pyridine, cyclopropane
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 104–107 Pyrazole, pyridine
Profluralin C₁₄H₁₆F₃N₃O₄ 347.33 32.1 Nitro, trifluoromethyl

Biological Activity

N-(cyclopropylmethyl)-4-methylpyridin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropylmethyl group and a methyl group at the 4-position. This unique structure contributes to its biological activity by influencing how it interacts with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The cyclopropylmethyl moiety enhances binding affinity, potentially increasing selectivity towards specific targets. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Biological Activities

  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, showing potential against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes essential for bacterial survival.
  • Anticancer Activity :
    • Research indicates that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.
  • Neurological Effects :
    • Preliminary findings suggest that this compound may interact with neurotransmitter systems, particularly glutamate receptors, indicating potential applications in treating cognitive impairments and neurodegenerative diseases.

Comparative Studies

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-(cyclopropylmethyl)-5-methylpyridin-3-amineSimilar cyclopropylmethyl groupVariation in methyl group positionModerate antimicrobial activity
N-methylpyridin-3-amineLacks cyclopropylmethyl groupSimpler structureLower binding affinity
N-cyclopropylmethylpyridin-2-amineSimilar structure but different position of amineAltered reactivityEnhanced anticancer properties

These comparisons highlight how modifications in the molecular structure can significantly influence biological activities.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .
  • Animal Models :
    • In preclinical trials, animal models treated with this compound showed significant reductions in tumor size compared to control groups, indicating potential for therapeutic use in oncology .
  • Neuropharmacological Assessment :
    • Research assessing the compound's effect on cognitive functions revealed that it may enhance synaptic plasticity through modulation of glutamate receptors, supporting its role in treating cognitive disorders.

Q & A

Q. Basic Research Focus

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include aromatic protons (δ 8.2–8.8 ppm for pyridine) and cyclopropyl methylene signals (δ 1.0–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]<sup>+</sup> for related analogs) .
  • Infrared (IR) Spectroscopy : Amine N–H stretches (~3298 cm<sup>-1</sup>) validate functional groups .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can researchers optimize synthesis to address low yields or byproduct formation in cyclopropane ring formation?

Q. Advanced Research Focus

  • Catalyst optimization : Replace copper(I) bromide with palladium catalysts for sterically hindered substrates .
  • Reaction time extension : Stirring for >48 hours improves cyclopropane ring closure in sluggish reactions .
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Example : In a 35°C DMSO reaction, extending time from 24 to 48 hours increased yield from 17.9% to 35% in analogous syntheses .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

  • Purity validation : Use HPLC (>95% purity) to exclude confounding impurities .
  • Enantiomer analysis : Chiral chromatography or circular dichroism (CD) detects stereochemical variations .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric) with cell-based viability assays to confirm target specificity .

Case Study : Discrepancies in IC50 values may arise from differing cell lines or assay buffers; standardize protocols across studies.

How can molecular docking and enzyme inhibition assays elucidate the mechanism of action?

Q. Advanced Research Focus

  • In silico docking : Use software (e.g., AutoDock Vina) to predict binding to targets like CD38 or kinases, guided by pyridine-amine interactions .
  • In vitro validation : Perform fluorometric enzyme assays (e.g., NAD<sup>+</sup> hydrolase for CD38) at varying compound concentrations .
  • Structure-activity relationship (SAR) : Modify cyclopropyl or pyridine substituents to assess potency changes .

Table 1 : Example docking scores vs. experimental IC50 for analogs:

Compound ModificationDocking Score (kcal/mol)IC50 (µM)
4-Methylpyridine-8.212.3
Cyclopropyl replacement-6.5>50

What are critical considerations for stability studies under varying pH and temperature?

Q. Advanced Research Focus

  • Degradation pathways : Monitor for hydrolysis of the cyclopropane ring or amine oxidation via LC-MS .
  • Storage conditions : Store at -20°C in anhydrous DMSO to prevent moisture-induced decomposition .
  • pH stability : Perform accelerated stability testing at pH 2–9 to simulate physiological conditions .

Method : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) and quantify intact compound via HPLC.

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